molecular formula C17H15N3O2S B2727350 5-cyclopropyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide CAS No. 2034450-57-0

5-cyclopropyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide

Cat. No. B2727350
CAS RN: 2034450-57-0
M. Wt: 325.39
InChI Key: UUTNGINIKOSLTE-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide, also known as CPI-455, is a novel isoxazole-based compound that has gained significant attention in the field of medicinal chemistry. This compound is a potent inhibitor of the histone methyltransferase G9a, which plays a crucial role in the epigenetic regulation of gene expression.

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with electrophilic organic groups using a palladium catalyst. This compound can serve as an organoboron reagent in SM coupling reactions. Its mild reaction conditions and functional group tolerance make it valuable for synthesizing complex molecules .

Anti-Fibrosis Activity

Screening results indicate that some derivatives of this compound exhibit better anti-fibrosis activity than existing drugs like Pirfenidone. These findings suggest potential applications in treating fibrotic diseases .

Coordination Complexes and Photoactive Materials

The compound’s structure allows it to act as a building block for coordination complexes. Researchers have explored its use in constructing novel materials with interesting structures. Additionally, it serves as a precursor for potential photoactive materials .

Antitubercular Activity

Certain derivatives derived from this compound have been investigated for their in vitro antitubercular activity. These studies highlight its potential as an agent against Mycobacterium tuberculosis and Mycobacterium bovis .

Cellular Effects

In cellular studies, compounds related to this structure induced various nuclear features, including chromatin fragmentation and condensation. These observations provide insights into its biological effects .

properties

IUPAC Name

5-cyclopropyl-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c21-17(13-9-14(22-20-13)11-5-6-11)19-10-12-3-1-7-18-16(12)15-4-2-8-23-15/h1-4,7-9,11H,5-6,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTNGINIKOSLTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NCC3=C(N=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-cyclopropyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide

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